Agn-PC-0lokly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0lokly is a chemical compound with a unique molecular structure that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lokly involves a series of complex chemical reactions. The primary synthetic route includes the reaction of specific organic precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0lokly undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Agn-PC-0lokly has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, the compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Agn-PC-0lokly involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to Agn-PC-0lokly include AGN-PC-0LOXQY and AGN-PC-0LRUCN . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
4852-98-6 |
---|---|
Molecular Formula |
C22H29N5S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N-butyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C22H29N5S/c1-2-3-11-23-20-19-18(24-14-25-20)17-15-9-5-6-10-16(15)21(26-22(17)28-19)27-12-7-4-8-13-27/h14H,2-13H2,1H3,(H,23,24,25) |
InChI Key |
VOIUTFQLFJZRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.